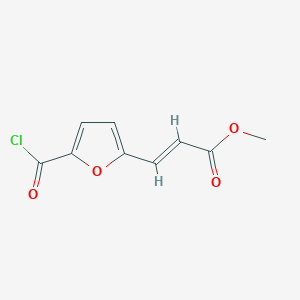
methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate
Description
methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate is an organic compound featuring a furan ring substituted with a chlorocarbonyl group and a methyl ester group
Properties
CAS No. |
125812-04-6 |
|---|---|
Molecular Formula |
C9H7ClO4 |
Molecular Weight |
214.6 g/mol |
IUPAC Name |
methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H7ClO4/c1-13-8(11)5-3-6-2-4-7(14-6)9(10)12/h2-5H,1H3/b5-3+ |
InChI Key |
CDHJTILDESBRHP-HWKANZROSA-N |
SMILES |
COC(=O)C=CC1=CC=C(O1)C(=O)Cl |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(O1)C(=O)Cl |
Canonical SMILES |
COC(=O)C=CC1=CC=C(O1)C(=O)Cl |
Synonyms |
2-Propenoic acid, 3-[5-(chlorocarbonyl)-2-furanyl]-, methyl ester, (E)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate typically involves the reaction of 5-(chlorocarbonyl)furan-2-carboxylic acid with methanol under esterification conditions. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products include furanones and other oxygenated furans.
Reduction: Products include hydroxymethyl derivatives.
Substitution: Products include amides, esters, and other substituted furans.
Scientific Research Applications
methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate involves its interaction with various molecular targets. The chlorocarbonyl group can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can affect the function of enzymes and other proteins, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloromethylfurfural: Similar structure with a chloromethyl group instead of a chlorocarbonyl group.
Methyl 5-(hydroxymethyl)furan-2-carboxylate: Similar structure with a hydroxymethyl group instead of a chlorocarbonyl group.
Uniqueness
methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate is unique due to the presence of both a chlorocarbonyl group and a methyl ester group on the furan ring
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


